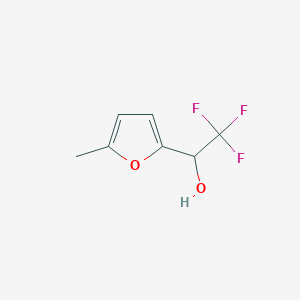

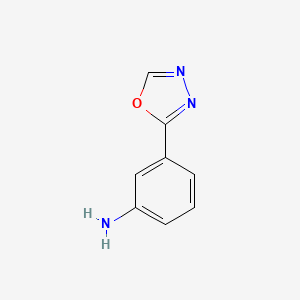

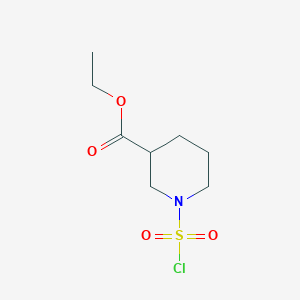

![molecular formula C13H22O2Si B1316669 3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol CAS No. 96013-78-4](/img/structure/B1316669.png)

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol

Descripción general

Descripción

“3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol” is an organic compound that contains a tert-butyldimethylsilyloxy group . This group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for certain applications .

Chemical Reactions Analysis

Tert-butyldimethylsilyl ethers are stable to aqueous base but can be converted back to alcohols under acidic conditions . They can also be cleaved to alcohols by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Aplicaciones Científicas De Investigación

Catalytic Reactions

Phenolic compounds are utilized in catalytic reactions due to their ability to undergo ortho-ethynylation, a process important for the synthesis of complex organic molecules. For instance, phenols have been ethynylated at the ortho position with silylated chloroethyne in the presence of a catalytic amount of GaCl3, demonstrating the utility of phenolic compounds in facilitating bond formations crucial for organic synthesis (Kobayashi, Arisawa, & Yamaguchi, 2002).

Antioxidant Properties

Phenolic compounds exhibit significant antioxidant activity, a property explored for stabilizing materials against oxidative degradation. Studies have investigated the thermodynamic and kinetic reactivity of bisphenol antioxidants, revealing insights into their efficiency as antioxidants and polymerization inhibitors. This research highlights the potential of phenolic compounds in materials science for enhancing the durability and lifespan of polymers (Lucarini, Pedulli, Valgimigli, Amorati, & Minisci, 2001).

Ligand Chemistry

Phenolic compounds serve as versatile ligands in coordination chemistry, enabling the synthesis of complex metal-organic frameworks. Their ability to coordinate with metals has been exploited in the synthesis of complexes with specific structural and electronic properties, which are of interest for catalysis, magnetic materials, and as models for biological systems (Brown, Harris, Yin, Silverwood, Kazarian, Hellgardt, Shaffer, & Williams, 2014).

Synthesis and Structural Analysis

The synthesis and structural elucidation of phenolic compounds are fundamental to understanding their reactivity and potential applications. Research has detailed the synthesis of various phenolic compounds, including their characterization and the investigation of their properties through techniques such as X-ray crystallography and NMR spectroscopy. These studies provide a foundation for further exploration of their applications in material science, catalysis, and organic synthesis (Miranda, Silva, & Liebman, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9,14H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTQLNVJNNRXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565781 | |

| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol | |

CAS RN |

96013-78-4 | |

| Record name | 3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96013-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

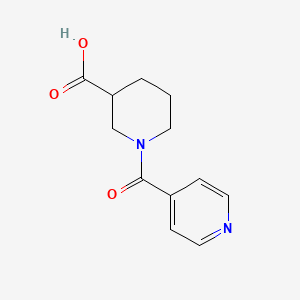

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)

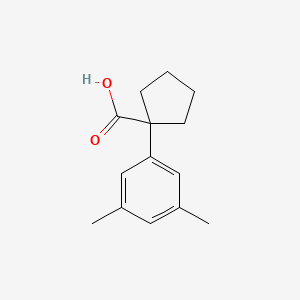

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)